tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride
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Overview
Description
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2703749-13-5 |
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Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
UIFUDQIZOYJRPS-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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